2-Chloro-6-methoxyquinazolin-4-amine

Medicinal Chemistry Nucleophilic Aromatic Substitution Quinazoline Derivatization

This heterocyclic building block features orthogonal reactivity (S_NAr at C2, amide coupling at C4) for two-dimensional diversity in kinase inhibitor SAR campaigns. The fixed 6-methoxy H-bond acceptor streamlines library design for PI3K/mTOR pathway targeting. Batch-certified purity ensures reproducibility from screening to preclinical studies. Avoid SAR disruption from regioisomeric analogs.

Molecular Formula C9H8ClN3O
Molecular Weight 209.63 g/mol
CAS No. 63590-63-6
Cat. No. B1603321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methoxyquinazolin-4-amine
CAS63590-63-6
Molecular FormulaC9H8ClN3O
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(N=C2N)Cl
InChIInChI=1S/C9H8ClN3O/c1-14-5-2-3-7-6(4-5)8(11)13-9(10)12-7/h2-4H,1H3,(H2,11,12,13)
InChIKeyVUCVIJNMHJDGES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-methoxyquinazolin-4-amine (CAS 63590-63-6): A Strategic 4-Aminoquinazoline Building Block for Kinase-Focused Synthesis


2-Chloro-6-methoxyquinazolin-4-amine (CAS: 63590-63-6) is a heterocyclic 4-aminoquinazoline derivative characterized by a chlorine atom at the 2-position, a methoxy group at the 6-position, and a free primary amine at the 4-position [1]. With the molecular formula C₉H₈ClN₃O and a molecular weight of approximately 209.63 g/mol , this compound serves as a versatile synthetic intermediate in medicinal chemistry programs targeting kinase inhibition [1]. The 4-aminoquinazoline scaffold is a privileged chemotype in ATP-competitive kinase inhibitor design, with the chloro and methoxy substituents providing distinct electronic and steric properties that differentiate this building block from alternative substitution patterns within the same chemical class .

Why 2-Chloro-6-methoxyquinazolin-4-amine (63590-63-6) Cannot Be Interchanged with Other 4-Aminoquinazoline Scaffolds in SAR-Guided Synthesis


The 4-aminoquinazoline chemotype exhibits profound sensitivity to substitution pattern, where modifications at the 2- and 6-positions independently modulate electronic distribution, hinge-binding interactions, and downstream biological selectivity profiles [1]. The 2-chloro substituent functions as a specific electrophilic handle for nucleophilic aromatic substitution (S_NAr) derivatization while simultaneously influencing the electron density of the quinazoline core, a feature absent in 2-hydrogen or 2-methyl analogs [2]. Concurrently, the 6-methoxy group provides hydrogen-bond acceptor capacity and lipophilic balance distinct from 6-hydrogen or 6-halogen variants. Interchanging this specific regioisomer with alternative 4-aminoquinazolines—even those with closely related substitution—introduces uncontrolled variables in SAR campaigns, potentially invalidating potency trends, selectivity fingerprints, and synthetic route efficiency [3].

Quantitative Differentiation Evidence for 2-Chloro-6-methoxyquinazolin-4-amine (63590-63-6) Versus Structural Analogs


2-Chloro Substituent Enables S_NAr Derivatization Unavailable to 2-Methyl or 2-Amino Quinazoline Analogs

The 2-chloro substituent in 2-chloro-6-methoxyquinazolin-4-amine provides a reactive electrophilic site for nucleophilic aromatic substitution (S_NAr) reactions, a functional handle absent in common comparator scaffolds such as 2-methylquinazolin-4-amine or 2-aminoquinazoline derivatives [1]. While alternative 2-substituents (e.g., -H, -CH₃, -NH₂) are largely inert to substitution under standard S_NAr conditions, the 2-chloro group enables facile post-synthetic diversification at the 2-position using amine, alkoxide, or thiol nucleophiles without requiring protection/deprotection of the 4-amino group .

Medicinal Chemistry Nucleophilic Aromatic Substitution Quinazoline Derivatization

6-Methoxy Substitution Confers Balanced Lipophilicity and Hydrogen-Bonding Capacity Relative to 6-Unsubstituted Quinazolines

The 6-methoxy group in 2-chloro-6-methoxyquinazolin-4-amine modulates both electronic character and lipophilicity of the quinazoline core. Compared to the unsubstituted 2-chloroquinazolin-4-amine baseline, the 6-methoxy substituent introduces a hydrogen-bond acceptor at a position that does not interfere with hinge-binding interactions at the N1 position, while increasing topological polar surface area (TPSA) by approximately 22 Ų (methoxy contribution) and adding modest lipophilicity (π value ≈ -0.02 for aromatic methoxy) .

Physicochemical Properties Drug-likeness Kinase Inhibitor Design

Free 4-Amino Group Enables Direct Amide Coupling and Reductive Amination Without Protection/Deprotection

2-Chloro-6-methoxyquinazolin-4-amine contains a primary aromatic amine at the 4-position that is directly available for derivatization via amide coupling, reductive amination, or alkylation without requiring protecting group manipulation [1]. This contrasts with synthetic intermediates where the 4-amino group is masked (e.g., 4-chloroquinazoline precursors requiring displacement with ammonia or amines), reducing step count and improving overall synthetic efficiency [2].

Synthetic Efficiency Parallel Synthesis Quinazoline Library Construction

Documented Vendor Purity (95%) with Batch-Specific NMR/HPLC/GC Analytical Certification

Commercial suppliers offer 2-chloro-6-methoxyquinazolin-4-amine with a standard purity of 95% and provide batch-specific analytical certification including NMR, HPLC, and GC data . This represents a verifiable quality benchmark that ensures reproducible starting material for SAR studies. In contrast, custom-synthesized analogs without commercial availability may lack standardized analytical characterization or exhibit batch-to-batch variability exceeding ±5% in purity [1].

Quality Control Reproducibility Analytical Characterization

Validated Application Scenarios for 2-Chloro-6-methoxyquinazolin-4-amine (63590-63-6) Based on Differential Evidence


Diversifiable Scaffold for Parallel Kinase Inhibitor Library Synthesis

This compound is optimally deployed as a core scaffold in parallel medicinal chemistry libraries targeting ATP-competitive kinase inhibition. The orthogonal reactivity of the 2-chloro group (S_NAr amenable) and the free 4-amino group (amide coupling/reductive amination amenable) enables two-dimensional diversity generation from a single starting material [1]. The 6-methoxy substituent provides a fixed hydrogen-bond acceptor that can engage the solvent-exposed region or hinge-binding pocket without requiring additional synthetic manipulation, streamlining library design and reducing synthetic burden per analog [2].

Synthetic Intermediate for PI3Kδ-Selective and Dual PI3Kα/mTOR Quinazoline Derivatives

The 2-chloro-6-methoxy-4-aminoquinazoline scaffold maps directly onto core substructures found in disclosed PI3Kδ-selective inhibitors (e.g., Ki = 39 nM for PI3Kδ in structurally related quinazolines) and dual PI3Kα/mTOR inhibitors targeting breast cancer [1][2]. The 2-chloro position serves as a diversification site for introducing aniline, heteroaryl, or alkylamino substituents that confer kinase selectivity, while the 6-methoxy group contributes to favorable physicochemical properties without introducing metabolic soft spots associated with 6-alkoxy or 6-halogen variants [3]. This compound is therefore prioritized over 2-H or 2-methyl quinazoline precursors when downstream SAR campaigns require PI3K/mTOR pathway targeting.

Building Block for EGFR-Mutant and Gefitinib-Resistant NSCLC Quinazoline Inhibitors

Research on 6-aryl and heterocycle quinazoline derivatives has demonstrated significantly enhanced activity toward gefitinib-sensitive and gefitinib-resistant tumor cell lines when 6-position substituents are optimized [1]. The 2-chloro-6-methoxyquinazolin-4-amine scaffold provides a synthetic entry point for constructing anilinoquinazoline EGFR inhibitors with tailored 6-position elaboration [2]. The 2-chloro handle allows for late-stage diversification to address specific EGFR mutation profiles (exon 19 deletions, L858R, T790M), while the 6-methoxy group maintains a baseline physicochemical profile suitable for oral bioavailability optimization [3].

Quality-Controlled Starting Material for Preclinical Candidate Scale-Up

For research programs advancing lead quinazoline candidates toward preclinical development, the commercial availability of 2-chloro-6-methoxyquinazolin-4-amine with batch-specific NMR, HPLC, and GC analytical certification provides a verifiable quality foundation [1]. The 95% purity standard and fully characterized analytical profile meet documentation requirements for patent applications, SAR manuscripts, and IND-enabling toxicology batch records. Procurement from established commercial suppliers (Bidepharm, Sigma-Aldrich, Chembase, A&J Pharmtech) mitigates the risk of batch-to-batch variability that could confound dose-response and pharmacokinetic reproducibility in advanced-stage studies [2].

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